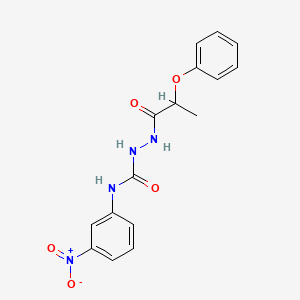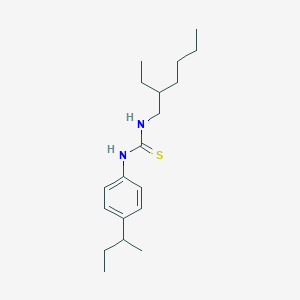![molecular formula C24H27N3O2 B4283446 N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide](/img/structure/B4283446.png)
N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide
Descripción general
Descripción
N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide, also known as DPA-714, is a chemical compound used in scientific research for its ability to bind to the translocator protein (TSPO) found in the outer mitochondrial membrane of cells. This protein is involved in a variety of cellular processes, including apoptosis, inflammation, and stress response. DPA-714 has shown potential in a range of research applications, including neuroimaging, cancer research, and drug development.
Mecanismo De Acción
N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide binds to the TSPO protein found in the outer mitochondrial membrane of cells. This protein is involved in a variety of cellular processes, including apoptosis, inflammation, and stress response. By binding to TSPO, this compound can modulate these processes and potentially have a therapeutic effect.
Biochemical and Physiological Effects:
Research has shown that this compound can modulate a variety of cellular processes, including cell proliferation, apoptosis, and inflammation. Additionally, this compound has been shown to have potential in cancer therapy, as it can selectively target cancer cells that overexpress TSPO. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide in lab experiments is its ability to selectively target cells that overexpress TSPO, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to modulate a variety of cellular processes, making it a useful tool for investigating the role of TSPO in different disease states. However, one limitation of using this compound is its potential toxicity, as high doses have been shown to cause cellular damage.
Direcciones Futuras
There are several future directions for research involving N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide. One area of interest is the development of this compound-based therapies for cancer, as it has been shown to selectively target cancer cells that overexpress TSPO. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential in drug development. Finally, research is needed to investigate the potential toxicity of this compound and to develop safer alternatives.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide has been used in a range of scientific research applications, including neuroimaging studies to investigate the role of TSPO in neuroinflammation and neurodegenerative diseases. Studies have also shown that this compound can be used to selectively target cancer cells that overexpress TSPO, making it a potential candidate for cancer therapy. Additionally, this compound has been investigated for its potential in drug development, as it has been shown to modulate a variety of cellular processes.
Propiedades
IUPAC Name |
(E)-N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-4-14-27(15-5-2)23-12-6-19(7-13-23)16-21(17-25)24(29)26-22-10-8-20(9-11-22)18(3)28/h6-13,16H,4-5,14-15H2,1-3H3,(H,26,29)/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCHPXKVWQWCQM-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4283370.png)
![N-benzyl-4-({[(1-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4283375.png)
![methyl 2-({3-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283379.png)
![methyl 2-[(2-cyano-3-{2-[(2,6-dichlorobenzyl)oxy]phenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283382.png)
![3-(5-bromo-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide](/img/structure/B4283390.png)
![isopropyl 2-{[3-(5-bromo-2-propoxyphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4283395.png)

![N-(2-methoxyphenyl)-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarboxamide](/img/structure/B4283414.png)

![methyl 2-({[(2-methoxy-5-methylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4283432.png)
![N-(3,5-dimethoxyphenyl)-4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4283436.png)
![methyl 2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4283448.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-1-naphthylacrylamide](/img/structure/B4283456.png)
![N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4283462.png)
